p-Phenylenediamine sulfate

Descripción general

Descripción

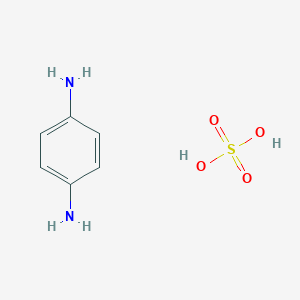

p-Phenylenediamine sulfate: is an organic compound with the chemical formula C6H8N2·H2SO4. It is a derivative of aniline and appears as a white crystalline solid. This compound is widely used in various industrial applications, including hair dyes, textiles, and polymers. It is known for its ability to undergo oxidative reactions, making it a key ingredient in permanent hair dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of Nitrobenzene: One common method involves the reduction of 4-nitroaniline to p-phenylenediamine, followed by its reaction with sulfuric acid to form p-phenylenediamine sulfate.

Hydrogenation of 4-Nitrochlorobenzene: Another method involves the hydrogenation of 4-nitrochlorobenzene in the presence of a catalyst to produce p-phenylenediamine, which is then treated with sulfuric acid.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p-Phenylenediamine sulfate undergoes oxidation reactions, forming quinone derivatives.

Substitution: It can undergo electrophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used in oxidative reactions involving this compound.

Acidic Conditions: Sulfuric acid is often used to facilitate various reactions involving this compound.

Major Products Formed:

Quinone Derivatives: These are major products formed during the oxidation of this compound.

Substituted Derivatives: Various substituted derivatives can be formed through electrophilic substitution reactions.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Hair Dyes

PPD sulfate is primarily known for its role in oxidative hair dyes. It acts as a precursor that reacts with hydrogen peroxide to form colored compounds that penetrate the hair shaft, resulting in long-lasting color. The concentration of PPD sulfate in hair dye formulations typically ranges from 2% to 6% .

Safety Considerations

While effective, PPD sulfate can cause allergic reactions in sensitive individuals, leading to skin sensitization and dermatitis. Patch tests are recommended prior to use to assess for potential allergies .

Textile Industry

PPD sulfate is utilized as a dye for various fabrics and materials within the textile industry. Its ability to produce vibrant colors makes it a preferred choice for dyeing processes .

Analytical Chemistry

In analytical applications, PPD sulfate serves as a reagent for determining certain chemicals. It is used in various assays and analytical techniques due to its reactivity and ability to form colored complexes with other substances .

Industrial Applications

PPD sulfate is employed in several industrial processes:

- Rubber Manufacturing : It acts as an antioxidant and accelerant in rubber production, improving durability and performance.

- Photographic Development : It is used as a developing agent in photography, contributing to the development of photographic films and papers .

- Chemical Intermediate : PPD sulfate serves as an intermediate in the synthesis of other chemicals, including antioxidants and dyes .

Environmental Applications

PPD sulfate has been explored for its potential in environmental applications, such as:

- Pollutant Removal : It can be used to remove nitrogen and sulfur oxides from waste gases, contributing to air quality improvement.

- Indicator Reagent : It functions as an indicator in various chemical analyses, including the calorimetric determination of pollutants .

Case Study 1: Allergic Reactions

A study examining the sensitization rates associated with PPD revealed that exposure duration significantly influenced allergic reactions. A human repeated insult patch test demonstrated that reducing exposure time from 48 hours to just 5 minutes decreased sensitization rates from 54% to 3% . This highlights the importance of exposure duration in managing allergic responses.

Case Study 2: Environmental Impact

Research has shown that PPD sulfate can effectively remove nitrogen oxides from industrial emissions. The compound's reactivity allows it to bind with these pollutants, facilitating their removal from exhaust streams and contributing to improved air quality standards .

Mecanismo De Acción

Mechanism:

Comparación Con Compuestos Similares

o-Phenylenediamine: Similar in structure but differs in the position of the amino groups.

m-Phenylenediamine: Another isomer with amino groups in the meta position.

p-Toluenediamine: A methylated analogue of p-phenylenediamine.

Uniqueness:

Actividad Biológica

p-Phenylenediamine sulfate (PPD sulfate) is a derivative of p-phenylenediamine (PPD), widely used in hair dyes and other cosmetic products. Its biological activity has garnered attention due to its potential health effects, including allergenic reactions and possible carcinogenicity. This article reviews the biological activity of PPD sulfate, focusing on its toxicological profile, genotoxicity, and implications for human health based on diverse research findings.

This compound is characterized by its ability to undergo oxidation, leading to reactive intermediates that can interact with biological macromolecules. These interactions may result in various biological effects, including skin sensitization and genotoxicity. The compound is soluble in water and exhibits a molecular weight of approximately 200.25 g/mol.

Acute Toxicity

Acute toxicity studies indicate that PPD sulfate has a relatively low toxicity profile. For instance, an LD50 value of 427 mg/kg was reported in a study involving male rats, suggesting moderate toxicity upon acute exposure . However, dermal application can lead to skin irritation and allergic reactions.

Chronic Exposure and Carcinogenicity

Long-term exposure to PPD sulfate has been linked to various health risks. A dietary study did not find evidence of carcinogenicity at lower doses; however, higher doses have been associated with adverse effects such as methemoglobinemia and weight loss . Notably, there is an association between occupational exposure to PPD in hair dye manufacturing and increased risks of non-Hodgkin's lymphoma and bladder cancer .

Genotoxicity Studies

Genotoxic potential is a significant concern regarding PPD sulfate. While some studies have indicated no genotoxic activity in vivo, others have shown that the compound can induce DNA damage under certain conditions. For example, a study using human epidermis demonstrated that PPD can activate dendritic cells, leading to sensitization responses .

Table 1: Summary of Genotoxicity Studies on this compound

| Study Type | Findings | Reference |

|---|---|---|

| In vivo assays | No genotoxic activity observed | |

| In vitro assays | DNA damage induced | |

| Human epidermis | Dendritic cell activation noted |

Allergic Reactions

PPD sulfate is known for its potential to cause allergic reactions, particularly contact dermatitis. A study assessing the sensitization rate of PPD found that prolonged exposure significantly increased the likelihood of allergic responses . The severity of reactions can vary based on concentration and duration of exposure.

Case Studies

- Occupational Exposure : A study involving 124 workers from hair dye factories found that higher levels of PPD exposure were associated with decreased pulmonary function and increased pruritus, highlighting occupational health risks .

- Clinical Reactions : Reports of erythema multiforme and severe inflammatory responses following PPD exposure underscore the compound's potential to cause serious allergic reactions in sensitive individuals .

Propiedades

IUPAC Name |

benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPKLWVNKAMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066028 | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [MSDSonline] | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16245-77-5 | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.